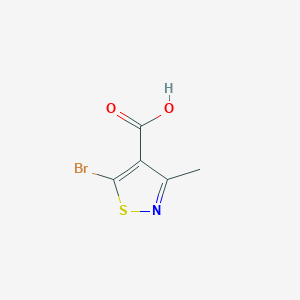![molecular formula C13H12ClNO2 B1407371 Chlorhydrate de 11H-dibenzo[b,e][1,4]dioxépine-2-amine CAS No. 1824548-00-6](/img/structure/B1407371.png)
Chlorhydrate de 11H-dibenzo[b,e][1,4]dioxépine-2-amine
Vue d'ensemble
Description
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride: is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of dibenzo[b,e][1,4]dioxepin, a bicyclic structure containing two benzene rings fused to a dioxepin ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions .
Biology: In biology, this compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .
Medicine: In medicine, 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique structure and reactivity make it valuable for the synthesis of specialty chemicals and advanced materials .
Mécanisme D'action
Target of Action
The primary targets of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride are reactive oxygen species, specifically hydroxyl radicals and superoxide . These radicals are highly reactive and can cause oxidative damage to cells and tissues. By targeting these radicals, 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride plays a crucial role in protecting the body from oxidative stress .
Mode of Action
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride interacts with its targets by scavenging the hydroxyl radicals and superoxide. The compound follows the formal hydrogen transfer (FHT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . These mechanisms allow 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride to neutralize the reactive oxygen species, thereby preventing them from causing oxidative damage .
Biochemical Pathways
The action of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride affects the biochemical pathways related to oxidative stress. By scavenging the hydroxyl radicals and superoxide, the compound disrupts the pathways that lead to oxidative damage . This results in a decrease in oxidative stress, which can have downstream effects on various biological processes, including inflammation, aging, and cell death .
Pharmacokinetics
The compound’s effectiveness in scavenging reactive oxygen species suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride’s action include a reduction in oxidative damage. By scavenging reactive oxygen species, the compound prevents these species from reacting with cellular components, such as lipids, proteins, and DNA . This can protect cells and tissues from oxidative damage, which can contribute to various health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride. For example, the compound’s radical scavenging activity may be affected by the presence of other antioxidants or pro-oxidants in the environment . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride typically involves the reaction of dibenzo[b,e][1,4]dioxepin with an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Comparaison Avec Des Composés Similaires
- N-[2-(11H-dibenzo[b,e][1,4]dioxepin-11-yl)ethyl]propan-2-amine (2E)-but-2-enedioate
- 11H-dibenzo[b,e][1,4]dioxepin-2-amine
Comparison: Compared to similar compounds, 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is unique due to its specific amine substitution and hydrochloride salt form. These structural features may confer distinct reactivity and biological activity, making it valuable for specific applications .
Propriétés
IUPAC Name |
6H-benzo[b][1,4]benzodioxepin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11;/h1-7H,8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVKHBEHLVFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)



![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

![2-Methylbenzo[d]thiazole-4-carbaldehyde](/img/structure/B1407303.png)

![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)



